1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-ol
Description
Significance of Azetidine (B1206935) Core Structures in Chemical Synthesis and Design
The azetidine ring, a saturated four-membered azaheterocycle, is a privileged scaffold in drug discovery and a versatile intermediate in organic synthesis. researchgate.net Its significance stems from a unique balance of properties. The considerable ring strain of approximately 25.4 kcal/mol, comparable to cyclobutane, makes the ring susceptible to controlled ring-opening reactions, providing access to complex acyclic amine structures. nih.gov However, it is significantly more stable than its three-membered counterpart, aziridine, allowing for easier handling and functionalization while retaining useful reactivity. nih.govuzh.ch
In medicinal chemistry, the incorporation of an azetidine ring can impart favorable physicochemical properties to a molecule. It can act as a rigid spacer, improve metabolic stability, increase aqueous solubility, and serve as a bioisostere for other functional groups. davidpublisher.com Compounds containing the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. researchgate.net The unique three-dimensional vector of the non-planar azetidine ring allows for precise orientation of substituents, enabling optimized interactions with biological targets. shd-pub.org.rs
Historical Development of Azetidine Chemistry and Synthetic Methodologies
The history of azetidine chemistry was initially marked by challenges in synthesizing the strained four-membered ring. researchgate.net Early methods were often low-yielding and lacked general applicability. A landmark in the related azetidin-2-one (B1220530) (β-lactam) chemistry was the Staudinger ketene-imine cycloaddition, first reported in the early 20th century, which became a cornerstone for the synthesis of the core of penicillin and related antibiotics. nih.govtandfonline.com
Over the decades, synthetic methodologies for azetidines have evolved significantly. Key strategies that have been developed include:
Intramolecular Cyclization: This is the most common approach, typically involving the cyclization of γ-amino alcohols or γ-haloamines. nih.gov This method allows for the construction of the core ring structure from acyclic precursors.
[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines, though it can present challenges related to reactivity and selectivity. uni.lu
Ring Expansion and Contraction: Methodologies involving the expansion of three-membered rings (aziridines) or the contraction of five-membered rings (pyrrolidines) have also been developed to access the azetidine core. researchgate.net
Modern Catalytic Methods: More recently, transition-metal-catalyzed reactions, such as intramolecular C-H amination, have provided highly efficient and selective pathways to complex azetidine structures. nih.gov
These advancements have transformed azetidines from chemical curiosities into readily accessible building blocks for chemists.
Structural Elucidation and Substitution Patterns within the Azetidine Class, with Focus on 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-ol Analogs
The structure consists of two key components:
The Azetidin-3-ol (B1332694) Core: The hydroxyl group at the 3-position is a critical functional handle. It can act as a hydrogen bond donor and acceptor, influencing solubility and binding to biological targets. It also serves as a synthetic anchor for further molecular elaboration.
The N-[(4-Bromo-2-fluorophenyl)methyl] Substituent: This substituted benzyl (B1604629) group attached to the ring nitrogen significantly impacts the molecule's properties. The phenyl ring introduces aromaticity and potential for π-stacking interactions. The halogen substituents (bromo and fluoro) are particularly important in medicinal chemistry; they can modulate the electronic properties (lipophilicity, acidity/basicity) of the molecule and can serve as metabolic blockers to increase the compound's in vivo half-life.
The synthesis of such N-substituted azetidin-3-ols typically involves the N-alkylation of a pre-formed azetidin-3-ol precursor with a suitable substituted benzyl halide, such as 4-bromo-2-fluorobenzyl bromide.
While detailed research findings on this compound itself are not widely published in peer-reviewed literature, its structure is representative of a class of compounds explored in drug discovery. The table below illustrates various substitution patterns found in related N-benzyl azetidine analogs, highlighting the chemical diversity achievable with this scaffold.
| Compound Name | Substituent at N-1 | Substituent at C-3 | Significance/Application Area |
|---|---|---|---|
| Benzyl 3-hydroxyazetidine-1-carboxylate | Benzyloxycarbonyl (Cbz) | -OH | Common protected intermediate in synthesis |
| 1-Benzyl-azetidin-3-ol | Benzyl | -OH | Basic scaffold for analog development |
| [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol | 4-methylphenylsulfonyl (Tosyl) | -CH₂Br, -CH₂OH | Intermediate for spirocyclic compounds |
| 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid | (3-Bromo-4-fluorophenyl)methyl | -COOH | Pharmaceutical and agrochemical research intermediate |
| This compound | (4-Bromo-2-fluorophenyl)methyl | -OH | Represents a specific structural motif for exploration in medicinal chemistry |
Structural elucidation of these compounds relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the connectivity and stereochemistry of the protons and carbons in the ring and its substituents. Mass Spectrometry (MS) confirms the molecular weight, and X-ray crystallography can provide definitive information on the three-dimensional structure and conformation of the azetidine ring, which typically adopts a slightly puckered conformation. nih.gov The specific substitution pattern, as seen with the bromo- and fluoro-moieties in the title compound, creates a unique electronic and steric profile that chemists can leverage to fine-tune molecular properties.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-2-1-7(10(12)3-8)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXMMBURUVQJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Br)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Asymmetric Synthesis of Azetidin 3 Ol Derivatives
Diastereoselective Synthesis of Azetidine-3-ols
Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of azetidin-3-ol (B1332694) synthesis, this is often achieved by the reduction of a prochiral precursor, such as a 1-substituted azetidin-3-one. The facial selectivity of the reducing agent's approach to the carbonyl group is influenced by the steric and electronic nature of the substituent on the azetidine (B1206935) nitrogen and any substituents at other positions on the ring.
One notable strategy involves the diastereoselective reduction of N-protected azetidin-3-ones. The choice of the N-protecting group can exert significant steric hindrance, thereby directing the hydride attack from the less hindered face of the carbonyl. For instance, bulky protecting groups can lead to high diastereoselectivity.
Another approach is substrate-controlled diastereoselective synthesis, where a pre-existing stereocenter in the molecule directs the stereochemical outcome of a new stereocenter's formation. While less common for simple 1-substituted azetidin-3-ols, this is a powerful strategy for more complex derivatives.
A pertinent example of achieving diastereoselectivity is through the oxidative amination of allenes, which can lead to the formation of azetidin-3-ones with excellent diastereomeric ratios (d.r.). These ketones can then be reduced to the corresponding azetidin-3-ols, where the stereochemistry of the hydroxyl group is controlled relative to other substituents on the ring.
Table 1: Illustrative Examples of Diastereoselective Reduction of Azetidin-3-ones
| Entry | N-Substituent | Reducing Agent | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzyl (B1604629) | NaBH4 | 60:40 | 95 |
| 2 | tert-Butoxycarbonyl (Boc) | L-Selectride® | 95:5 | 88 |
| 3 | Diphenylmethyl (Benzhydryl) | LiAlH(OtBu)3 | 90:10 | 92 |
Note: The data in this table is representative and intended to illustrate the concept of diastereoselective reduction. Actual results may vary depending on the specific substrate and reaction conditions.
Enantioselective Methodologies for Azetidine Ring Systems
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other, a crucial step in producing chiral drugs. For azetidin-3-ol derivatives, several enantioselective methodologies have been developed, primarily involving asymmetric catalysis or the use of chiral starting materials.
One powerful approach is the catalytic asymmetric reduction of 1-substituted azetidin-3-ones. This involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, which facilitates the enantioselective transfer of a hydride to the prochiral ketone. Rhodium, ruthenium, and iridium-based catalysts with chiral phosphine (B1218219) ligands have shown considerable success in similar reductions. The enantiomeric excess (e.e.) is highly dependent on the catalyst, substrate, and reaction conditions.
Another strategy is the enantioselective construction of the azetidine ring itself. For example, copper-catalyzed asymmetric boryl allylation of azetines can produce chiral 2,3-disubstituted azetidines with high enantioselectivity. mdma.ch Subsequent functional group manipulations can then lead to the desired azetidin-3-ol derivatives.
Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of azetidine derivatives. Chiral amines or phosphoric acids can catalyze key bond-forming reactions in an enantioselective manner, leading to the formation of optically active azetidine precursors.
Table 2: Representative Enantioselective Reduction of a Prochiral Azetidin-3-one
| Entry | Catalyst/Ligand | Hydride Source | Enantiomeric Excess (e.e., %) | Configuration |
| 1 | RuCl2[(S)-BINAP] | H2 | 95 | (S) |
| 2 | (R)-CBS Catalyst | BH3·SMe2 | 92 | (R) |
| 3 | RhCl[(S)-Josiphos] | H2 | 98 | (S) |
Note: This table provides illustrative examples of enantioselective reductions. The specific substrate is a generic N-protected azetidin-3-one.
Chiral Auxiliary and Asymmetric Catalysis in Azetidine Construction
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
In the synthesis of chiral azetidin-3-ols, a chiral auxiliary can be attached to the nitrogen atom. For instance, (S)-1-phenylethylamine can serve as a chiral auxiliary, guiding the formation of the azetidine ring with a specific stereochemistry. mdpi.com The diastereomers formed can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically enriched azetidine derivative. Evans oxazolidinones are another class of widely used chiral auxiliaries that can be employed in the synthesis of precursors to azetidin-3-ols.
Asymmetric catalysis, as briefly mentioned earlier, offers a more elegant and atom-economical approach. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. In the context of azetidine synthesis, chiral Lewis acids or transition metal complexes can catalyze cycloaddition reactions or intramolecular cyclizations to form the azetidine ring enantioselectively. For example, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones, which are direct precursors to the target azetidin-3-ols. williams.edu
The synergy between the choice of catalyst, ligand, and reaction conditions is paramount in achieving high levels of stereocontrol in these transformations.
Table 3: Application of Chiral Auxiliaries in Azetidine Synthesis
| Chiral Auxiliary | Key Reaction Step | Diastereomeric Excess (d.e., %) |
| (S)-(-)-1-Phenylethylamine | Azetidine ring formation | >95 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Aldol condensation of a precursor | >98 |
| (R)-(+)-tert-Butanesulfinamide | Imine reduction for precursor synthesis | >97 |
Note: This table illustrates the effectiveness of common chiral auxiliaries in inducing asymmetry in synthetic sequences leading to chiral azetidines.
Advanced Chemical Transformations and Reactivity Profiling of the 1 4 Bromo 2 Fluorophenyl Methyl Azetidin 3 Ol Skeleton
Functionalization of the Azetidine (B1206935) Ring System
The azetidine ring offers two primary sites for synthetic elaboration: the C-3 hydroxyl group and the N-1 nitrogen atom. These sites can be modified to modulate the physicochemical properties and biological activity of the parent molecule.
The secondary hydroxyl group at the C-3 position is a versatile functional handle that can be readily converted into a variety of other functional groups. Standard transformations such as oxidation, etherification, and esterification can be employed to generate a diverse library of analogues.
Oxidation to Azetidin-3-one: The secondary alcohol can be oxidized to the corresponding ketone, 1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-one. This transformation provides a key intermediate for further derivatization, such as reductive amination to introduce new amine substituents at the C-3 position. chemrxiv.org Common oxidation protocols, including those developed by Swern or Dess-Martin, are effective for this purpose. The resulting azetidin-3-ones are valuable synthetic precursors, though their synthesis can be challenging compared to their β-lactam isomers. nih.govnih.gov
Etherification and Esterification: The hydroxyl group can be converted into ethers or esters to explore the impact of modifying hydrogen-bond donating capacity and lipophilicity. Williamson ether synthesis, using a strong base like sodium hydride followed by an alkyl halide, can yield various C-3 ethers. Alternatively, Brønsted acid-catalyzed condensation with other alcohols can form ethers, producing water as the only byproduct. rsc.org Esterification is readily achieved by reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270).
Table 1: Representative Transformations of the C-3 Hydroxyl Group
| Transformation | Reagents and Conditions | Product Type |
| Oxidation | (COCl)₂, DMSO, Et₃N (Swern) or Dess-Martin periodinane | Azetidin-3-one |
| O-Alkylation | NaH, R-X (e.g., CH₃I, BnBr) in THF | C-3 Ether |
| O-Acylation | R-COCl or (R-CO)₂O, Et₃N in CH₂Cl₂ | C-3 Ester |
| Mitsunobu Reaction | PPh₃, DIAD, R-OH | Inverted C-3 Ether |
The N-1 position is occupied by a 4-bromo-2-fluorobenzyl group. While this substituent is generally stable, its removal and replacement allow for the introduction of alternative functionalities. The N-benzyl group is a common protecting group for secondary amines, and numerous methods exist for its cleavage.
N-Debenzylation: Catalytic transfer hydrogenation is a mild and effective method for removing N-benzyl groups. mdma.ch This procedure typically involves treating the substrate with a hydrogen source, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C). mdma.chnih.gov These conditions are generally compatible with aryl halides, leaving the 4-bromo-2-fluorophenyl moiety intact. More forceful chemical methods, such as using strong Lewis acids or base-promoted oxidation (e.g., KOtBu/DMSO/O₂), can also achieve debenzylation but may be less compatible with other functional groups in the molecule. researchgate.net
Re-functionalization of the Azetidine Nitrogen: Once the debenzylation has been accomplished to yield the parent azetidin-3-ol (B1332694), the resulting secondary amine can be engaged in a wide range of N-functionalization reactions. These include N-alkylation with various alkyl halides, reductive amination with aldehydes or ketones, N-arylation via Buchwald-Hartwig amination, and acylation with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.
Reactivity of the (4-Bromo-2-fluorophenyl) Moiety
The aromatic portion of the molecule contains two halogen substituents, bromine and fluorine, each offering distinct opportunities for selective chemical transformation.
The bromine atom at the C-4 position of the phenyl ring is an excellent functional handle for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for generating structural diversity.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the coupling of the aryl bromide with a variety of organoboron reagents (boronic acids or esters) to form new C-C bonds. libretexts.orgnih.gov This method is highly versatile, tolerates a wide range of functional groups, and can be used to introduce new aryl, heteroaryl, or alkyl substituents at the C-4 position. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.org This allows for the introduction of a diverse array of amino substituents, which can be valuable for modulating the pharmacological properties of the molecule. The reaction conditions are generally mild and compatible with the azetidinol (B8437883) core. acsgcipr.orgnih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand, Base (e.g., Na₂CO₃) | 4-Aryl/Alkyl-2-fluorobenzyl derivative |
| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃/Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | 4-(Amino)-2-fluorobenzyl derivative |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 4-(Alkynyl)-2-fluorobenzyl derivative |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | 4-(Alkenyl)-2-fluorobenzyl derivative |
The fluorine atom at the C-2 position significantly influences the electronic properties of the aromatic ring. Its strong electron-withdrawing inductive effect increases the acidity of the adjacent ortho-proton (at C-3). This electronic perturbation enables selective functionalization through directed ortho-metallation (DoM). capes.gov.br
Directed ortho-Metallation (DoM): Treatment of the (4-bromo-2-fluorophenyl) moiety with a strong base, such as an organolithium reagent (e.g., n-butyllithium or LDA) at low temperatures, can selectively deprotonate the C-3 position. researchgate.netuwindsor.ca The fluorine atom is a more potent directing group than bromine under these conditions. The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides, silyl (B83357) chlorides) to introduce a new substituent specifically at the C-3 position. This strategy offers a regioselective method for elaborating the aromatic ring that is complementary to cross-coupling approaches. nih.govacs.org
Ring Transformation and Expansion Reactions of Azetidin-3-ols
The inherent strain energy of the four-membered azetidine ring makes it susceptible to ring-opening and rearrangement reactions, providing pathways to alternative heterocyclic scaffolds. rsc.orgnih.gov
Rearrangement to 2-Oxazolines: A notable transformation of 3-hydroxyazetidines is their acid-catalyzed rearrangement to form highly substituted 2-oxazolines. nih.govacs.org This reaction proceeds via a Ritter-type reaction, where the tertiary alcohol is protonated and eliminated to form a stabilized azetidin-3-yl cation. durham.ac.uk This intermediate is trapped by a nitrile solvent (e.g., acetonitrile), and the subsequent intermediate undergoes a strain-releasing ring-opening and recyclization cascade to yield the thermodynamically more stable five-membered oxazoline (B21484) ring. durham.ac.ukworktribe.com This transformation provides a unique pathway to a different class of heterocycles from the azetidin-3-ol core.
Other Ring-Opening Reactions: The strained azetidine ring can be opened by various nucleophiles under specific conditions. For example, recent studies have shown that photochemically generated 3-phenylazetidinols can undergo ring-opening upon treatment with electron-deficient ketones or boronic acids to form aminodioxolanes. beilstein-journals.org While the N-(4-bromo-2-fluorobenzyl) group is not photo-labile in the same way, this highlights the general principle that the stored strain energy can be harnessed to drive unique transformations. beilstein-journals.org
Nucleophilic Ring-Opening Reactions of Azetidines
The inherent ring strain of the azetidine nucleus makes it susceptible to nucleophilic attack, leading to ring-opened products. This reactivity can be modulated by the nature of the substituents on the ring and the nitrogen atom, as well as the reaction conditions. For the 1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-ol skeleton, nucleophilic ring-opening reactions are anticipated to be a key aspect of its chemical profile.
A critical step in facilitating the nucleophilic ring-opening of azetidines is the activation of the nitrogen atom. This is typically achieved through protonation under acidic conditions or by quaternization to form an azetidinium salt. This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.
The regioselectivity of the nucleophilic attack on the azetidinium ion derived from this compound is a crucial consideration. In general, nucleophilic attack can occur at either the C2 or C4 position of the azetidine ring. The outcome is governed by a combination of steric and electronic factors. For N-benzyl substituted azetidinium ions, the regioselectivity is often dependent on the nature of the nucleophile.
Detailed research findings on analogous systems suggest that the attack of a nucleophile can lead to two potential regioisomeric products, arising from cleavage of the C2-N or C4-N bond. The presence of the hydroxyl group at the C3 position and the bulky N-(4-bromo-2-fluorobenzyl) substituent will influence the accessibility of the C2 and C4 positions to the incoming nucleophile.
To illustrate the potential outcomes, the following table summarizes the expected products from the reaction of the azetidinium ion of this compound with various nucleophiles, based on established principles of azetidine reactivity.
| Nucleophile (Nu⁻) | Reaction Conditions | Expected Major Product (Postulated) |
| Chloride (Cl⁻) | Acidic or Lewis Acidic | 3-Chloro-1-((4-bromo-2-fluorophenyl)methyl)propan-2-ol |
| Bromide (Br⁻) | Acidic or Lewis Acidic | 1-Bromo-3-((4-bromo-2-fluorophenyl)methyl)amino)propan-2-ol |
| Cyanide (CN⁻) | Quaternization followed by reaction | 4-((4-Bromo-2-fluorophenyl)methylamino)-3-hydroxybutanenitrile |
| Thiophenoxide (PhS⁻) | Base-catalyzed | 1-((4-Bromo-2-fluorophenyl)methylamino)-3-(phenylthio)propan-2-ol |
| Azide (N₃⁻) | Quaternization followed by reaction | 1-Azido-3-((4-bromo-2-fluorophenyl)methylamino)propan-2-ol |
Rearrangement Reactions Involving the Azetidine Nucleus
Beyond simple ring-opening, the strained azetidine skeleton of this compound can serve as a precursor for various rearrangement reactions, leading to the formation of larger, more complex heterocyclic systems. These rearrangements often proceed through the formation of reactive intermediates such as ylides or by the activation of substituents on the azetidine ring.
One of the prominent rearrangement pathways for N-benzyl azetidinium salts is the Stevens rearrangement . This reaction typically involves the deprotonation of a carbon adjacent to the nitrogen atom to form an ylide, which then undergoes a nih.govbohrium.com-sigmatropic shift of the benzyl (B1604629) group from the nitrogen to the adjacent carbon. In the context of this compound, quaternization of the nitrogen followed by treatment with a strong base could initiate a Stevens rearrangement, potentially leading to the formation of a substituted pyrrolidine (B122466).
Another competitive rearrangement is the Sommelet-Hauser rearrangement , which is also characteristic of N-benzyl ammonium salts. This rearrangement proceeds via a bohrium.comrsc.org-sigmatropic shift of the benzyl group and typically results in the substitution at the ortho position of the benzyl ring. For the N-(4-bromo-2-fluorobenzyl) group, this could lead to the formation of a new carbon-carbon bond at the 3- or 5-position of the phenyl ring.
Furthermore, ring expansion reactions of azetidines to pyrrolidines have been documented. These transformations can be initiated by the activation of the hydroxyl group at the C3 position of this compound, for instance, by conversion to a good leaving group. Subsequent intramolecular cyclization could then lead to the formation of a bicyclic intermediate, which upon nucleophilic cleavage would yield a pyrrolidine derivative.
The following table outlines potential rearrangement reactions for the this compound skeleton and their corresponding potential products.
| Rearrangement Type | Key Reagents | Potential Product (Postulated) |
| Stevens Rearrangement | 1. Alkylating agent (e.g., CH₃I) 2. Strong base (e.g., n-BuLi) | 2-((4-Bromo-2-fluorophenyl)methyl)-2-methylpyrrolidin-3-ol |
| Sommelet-Hauser Rearrangement | 1. Alkylating agent (e.g., CH₃I) 2. Strong base (e.g., NaNH₂) | 1-((5-Bromo-3-fluoro-2-methylphenyl)methyl)azetidin-3-ol |
| Ring Expansion | 1. Mesyl chloride, pyridine 2. Nucleophile | Substituted Pyrrolidine Derivative |
It is important to note that the specific outcomes of these reactions for this compound would require experimental validation. The electronic effects of the bromo and fluoro substituents on the phenyl ring, as well as the stereochemistry of the azetidin-3-ol, would play a significant role in the reactivity and selectivity of these transformations.
Theoretical and Mechanistic Investigations of Azetidine Formation and Reactivity
Computational Studies on Reaction Mechanisms and Transition States for Azetidine (B1206935) Synthesis
Computational chemistry has emerged as a powerful tool for understanding and predicting the mechanisms of azetidine synthesis. mit.edu Density Functional Theory (DFT) calculations and other computational models allow researchers to investigate reaction pathways, identify transition states, and predict the feasibility and outcomes of synthetic strategies. chemrxiv.org These theoretical approaches provide insights that are often difficult to obtain through experimental means alone.
Recent studies have utilized computational models to guide the synthesis of azetidines through photocatalysis. mit.edu By calculating the frontier orbital energies of reactants, researchers can predict which molecular pairs will successfully react to form the azetidine ring. mit.edu This predictive power allows for the pre-screening of substrates, moving beyond a trial-and-error approach. mit.edu
One of the well-studied reactions for azetidine synthesis is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. ox.ac.ukresearchgate.net Computational and mechanistic studies have been crucial in understanding the role of the imine's triplet excited state in this reaction. ox.ac.uk For instance, it was found that substituting imines with a sulfamoyl fluoride group helps control the reactivity of the triplet intermediate, preventing decomposition and guiding the regioselective formation of the azetidine ring. ox.ac.uk
Computational studies have also been employed to understand the regioselectivity in other synthetic routes. For example, in the lanthanum (III)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, calculations showed that the transition state energy for the formation of the azetidine ring was significantly lower than that for the competing pyrrolidine (B122466) ring formation, explaining the observed experimental outcome. nih.gov
Interactive Table: Computational Methods in Azetidine Synthesis
| Computational Method | Application in Azetidine Synthesis | Key Findings | Reference |
|---|---|---|---|
| Frontier Molecular Orbital (FMO) Theory | Predicting reactivity in photocatalytic azetidine synthesis | Calculations of alkene and oxime orbital energies predict successful reaction pairs. | mit.edu |
| Density Functional Theory (DFT) | Investigating the mechanism of radical strain-release photocatalysis | Elucidates the energy-transfer process from an organic photosensitizer to sulfonylimine precursors. | chemrxiv.org |
| Transition State Calculations | Determining regioselectivity in La(OTf)3-catalyzed aminolysis of epoxy amines | The transition state for azetidine formation is energetically favored over pyrrolidine formation. | nih.gov |
| Computational Modelling | Understanding the aza Paternò-Büchi reaction | A sulfamoyl fluoride substituent stabilizes the reactive triplet imine intermediate, enabling efficient azetidine formation. | ox.ac.uk |
Mechanistic Elucidation of Strain-Driven Reactivity in Four-Membered Heterocycles
The reactivity of azetidines is fundamentally governed by their considerable ring strain. rsc.orgresearchwithrutgers.com This strain, arising from bond angle compression and torsional strain, makes the four-membered ring susceptible to reactions that lead to its opening, thereby releasing the stored energy. beilstein-journals.org This "strain-release" concept is a cornerstone of azetidine chemistry and has been exploited to build complex molecular architectures. chemrxiv.org
The ring strain in azetidine (25.2 kcal/mol) is comparable to that of other highly strained rings like cyclobutane (26.4 kcal/mol) and aziridine (26.7 kcal/mol), and significantly higher than that of five- or six-membered heterocycles. researchgate.net However, azetidines are generally more stable than the three-membered aziridines, which allows for easier handling while still providing unique reactivity under specific conditions. rsc.orgresearchwithrutgers.com
Strain-driven reactivity is evident in various transformations. For example, photochemically generated azetidinols can undergo ring-opening reactions upon the addition of electrophiles like electron-deficient ketones or boronic acids. beilstein-journals.org This "build and release" strategy, where a strained intermediate is first formed and then undergoes a strain-releasing functionalization, is an efficient method for creating complex molecules from simple precursors. beilstein-journals.org Another example is the use of azabicyclo[1.1.0]butanes (ABBs), highly strained precursors, which undergo radical strain-release photocatalysis to yield densely functionalized azetidines. chemrxiv.org
The inherent strain also influences the stability of substituted azetidines. Acid-mediated intramolecular ring-opening can occur in certain N-substituted azetidines, where a pendant nucleophilic group attacks the strained ring. nih.gov This highlights how the ring's susceptibility to nucleophilic attack is a direct consequence of its high internal energy.
Interactive Table: Ring Strain Comparison of Cyclic Amines
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Reference |
|---|---|---|---|
| Aziridine | 3 | 26.7 | researchgate.net |
| Azetidine | 4 | 25.2 | researchgate.net |
| Pyrrolidine | 5 | 5.8 | researchgate.net |
| Piperidine | 6 | 0 | researchgate.net |
Theoretical Frameworks for Understanding Substituent Effects on Azetidine Reactivity, including Halogenation (Bromo and Fluoro)
The reactivity of the azetidine core can be significantly modulated by the nature of its substituents. In the case of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-ol, the substituents on the N-benzyl group—a bromine atom at the 4-position and a fluorine atom at the 2-position—exert profound electronic and steric effects.
Theoretical frameworks such as Hammett plots and computational analysis of molecular electrostatic potentials help to quantify and understand these effects. Halogens influence reactivity through a combination of inductive and resonance effects.
Fluorine: As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect (-I). Its resonance effect (+R) is generally weak and often overshadowed by its inductive pull. In the 2-position of the phenyl ring, the fluorine atom significantly lowers the electron density of the aromatic ring and, by extension, the benzylic carbon and the azetidine nitrogen.
Bromine: Bromine is also electronegative and withdraws electron density through induction (-I). However, it is less electronegative than fluorine. It can donate electron density through resonance (+R) via its lone pairs, but this effect is modest.
The combined electron-withdrawing nature of the bromo and fluoro substituents on the phenyl ring decreases the basicity and nucleophilicity of the azetidine nitrogen atom compared to an unsubstituted N-benzyl azetidine. This reduced nucleophilicity can influence the rate of reactions involving the nitrogen, such as N-alkylation or reactions with electrophiles.
Furthermore, these substituents can affect the stability of the molecule. Studies on N-aryl azetidines have shown that electron-withdrawing groups on the aryl ring can impact the molecule's stability under acidic conditions. nih.gov For instance, an N-(4-cyanophenyl) azetidine was found to be significantly less stable than N-phenyl or N-pyridyl analogues, suggesting that strong electron-withdrawing groups can destabilize the protonated azetidine ring, making it more susceptible to decomposition. nih.gov
Halogenation can also be a synthetic tool. The synthesis of 3-azetidines has been achieved through the halogenation of titanacyclobutanes, where organotitanium species are treated with halogen sources (e.g., Br₂) to create dihalide intermediates that are then cyclized with amines to form the azetidine ring. nih.govresearchgate.netnih.gov This demonstrates a direct use of halogenation in the construction of the heterocyclic core.
Interactive Table: Electronic Properties of Halogen Substituents
| Substituent | Position on Phenyl Ring | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Effect |
|---|---|---|---|---|
| Fluoro | 2 | Strong | Weak | Strongly Electron-Withdrawing |
| Bromo | 4 | Moderate | Weak | Electron-Withdrawing |
Q & A
Basic: What synthetic strategies are optimal for preparing 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-ol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves alkylation of azetidin-3-ol with a substituted benzyl halide. For example, coupling 4-bromo-2-fluorobenzyl bromide with azetidin-3-ol under basic conditions (e.g., NaH or K₂CO₃ in DMF) can yield the target compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of azetidin-3-ol to benzyl bromide) and reaction temperature (40–60°C for 12–24 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Monitoring by TLC or LCMS (e.g., m/z 260 [M+H]+ as in ) ensures reaction completion .
Basic: Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H NMR (300 MHz, D₂O) reveals peaks for the azetidine ring (δ 3.20–4.63 ppm) and aromatic protons (δ 7.39–7.55 ppm for bromo/fluorophenyl groups) .
- LCMS/HPLC : LCMS confirms molecular weight (e.g., m/z 260 [M+H]+), while HPLC (C18 column, acetonitrile/water gradient) assesses purity. Retention times (~1.02 minutes under SQD-FA05 conditions) help identify impurities .
- X-ray Crystallography : SHELXL refinement ( ) resolves stereochemistry and bond angles, particularly for the azetidine hydroxyl group .
Basic: How should hydrolytic stability and storage conditions be determined for this compound?
Methodological Answer:
Stability studies involve incubating the compound in buffers (pH 1–13) at 25–40°C. Monitor degradation via HPLC and identify products using HRMS. Azetidin-3-ol derivatives are prone to ring-opening under acidic conditions; thus, storage at 2–8°C in amber vials (to prevent photodegradation) is recommended .
Advanced: How do bromo and fluoro substituents influence electronic properties and reactivity in derivatization reactions?
Methodological Answer:
The electron-withdrawing bromo and fluoro groups reduce electron density on the phenyl ring, directing electrophilic substitution to the para position. This electronic effect enhances stability against oxidation but may slow nucleophilic aromatic substitution. DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites. Experimental validation via Suzuki coupling (e.g., substituting bromo with aryl boronic acids) confirms regioselectivity .
Advanced: What challenges arise in crystallographic refinement of azetidin-3-ol derivatives using SHELX, and how are they addressed?
Methodological Answer:
Common issues include:
- Disordered Azetidine Moieties : Partial occupancy or rotational disorder of the azetidine ring. Fix via ISOR/SADI restraints in SHELXL .
- Hydrogen Bonding Ambiguity : The hydroxyl group’s orientation can be misassigned. Use difference Fourier maps and refine with DFIX commands .
- Twinned Crystals : Check for twin laws (e.g., BASF parameter > 0.3) and apply TWIN/BATCH refinement .
Advanced: How can conflicting bioactivity data across assays be systematically resolved?
Methodological Answer:
Contradictions often stem from:
- Purity Variability : Validate compound integrity via HPLC and LCMS before assays .
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or protein binding (e.g., serum albumin) alter activity. Standardize protocols using controls like Bcl-2 inhibitors ().
- Off-Target Effects : Perform counter-screening against related targets (e.g., Bcl-xL) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
